N-(2-chlorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
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Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2S2/c21-17-4-2-1-3-13(17)10-23-18(26)9-16-11-28-20(25-16)29-12-19(27)24-15-7-5-14(22)6-8-15/h1-8,11H,9-10,12H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKWJXAWSCFTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a chlorobenzyl moiety, and a fluorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 373.88 g/mol.
Anticancer Properties
Recent studies indicate that compounds with similar structures exhibit promising anticancer activities. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of electron-donating groups, such as the fluorophenyl moiety in our compound, may enhance its cytotoxic effects against tumor cells.
| Compound | IC50 (μM) | Target Cell Line |
|---|---|---|
| Thiazole Derivative A | 1.30 | HepG2 (Liver Cancer) |
| Thiazole Derivative B | 3.10 | PC-3 (Prostate Cancer) |
| N-(2-chlorobenzyl)-2-(...) | TBD | TBD |
The proposed mechanism of action for thiazole-containing compounds often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For example, related compounds have demonstrated selectivity for HDAC1, HDAC2, and HDAC3, leading to significant tumor growth inhibition in xenograft models .
Study 1: In Vitro Antiproliferative Activity
A study focused on thiazole derivatives revealed that certain modifications significantly enhanced their antiproliferative activity. Compounds with substituted phenyl groups exhibited IC50 values ranging from 1.30 μM to 3.10 μM against various cancer cell lines, indicating their potential as lead compounds for further development .
Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlighted that the presence of specific functional groups is critical for the biological activity of thiazole derivatives. For instance, substituents that can donate electrons to the aromatic system tend to increase cytotoxicity against cancer cells .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound lies in its anticancer properties. Research has indicated that compounds containing thiazole moieties exhibit significant anticancer activity. For instance, derivatives of thiazoles have been synthesized and tested against various cancer cell lines, demonstrating promising results.
- Case Study : In a study by Evren et al. (2019), novel thiazole derivatives were tested against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results showed that certain compounds exhibited strong selectivity with IC50 values indicating effective cytotoxicity against these cancer cell lines .
Antibacterial Properties
In addition to its anticancer potential, this compound may also possess antibacterial properties. Research into thiazole derivatives has shown that they can inhibit the growth of various bacterial strains.
- Case Study : A study highlighted the synthesis of imidazotriazole-incorporated thiazoles, which demonstrated good antibacterial activity against several strains, including Staphylococcus epidermidis . This suggests that similar derivatives could be explored for their antibacterial efficacy.
Antitubercular Activity
There is emerging evidence suggesting that compounds similar to N-(2-chlorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide may have antitubercular activity.
- Case Study : Research has shown that certain thiazole derivatives exhibit significant activity against Mycobacterium tuberculosis, with some compounds achieving minimal inhibitory concentrations (MICs) as low as 0.09 µg/mL . This indicates a potential pathway for developing new treatments for tuberculosis using similar chemical frameworks.
Q & A
Q. What synthetic strategies are commonly employed for the preparation of N-(2-chlorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide?
- Methodological Answer : Synthesis typically involves:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones or α-haloacids under basic conditions .
- Functional group introduction : Nucleophilic substitution (e.g., chlorobenzyl halide for the chlorobenzyl group) and amidation (e.g., acetic anhydride for the acetamide group) .
- Monitoring : Thin-layer chromatography (TLC) for reaction progress; yields range from 21% to 33% depending on substituents .
- Optimization : Solvent choice (DMF or dichloromethane), temperature (60–80°C), and reaction time (12–24 hrs) are critical .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbones (e.g., carbonyl carbons at δ 165–170 ppm) .
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 471 [M⁺]) and fragmentation patterns .
- Elemental analysis : Validates purity (e.g., calculated C: 61.07% vs. found: 60.87%) .
Q. How are intermediates purified during synthesis?
- Methodological Answer :
- Recrystallization : Ethanol or acetone as solvents to remove impurities .
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) for complex mixtures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent variation : Compare analogs with modified aryl/heteroaryl groups (e.g., 4-fluorophenyl vs. 3-chlorobenzyl) to assess antimicrobial potency .
- Biological assays : Measure IC50 values against bacterial fatty acid biosynthesis enzymes (e.g., FabI inhibition) or cancer cell lines (e.g., MCF-7) .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins .
Q. What experimental approaches resolve discrepancies in elemental analysis or spectroscopic data?
- Methodological Answer :
- Repetition under controlled conditions : Ensure anhydrous solvents and inert atmospheres to minimize side reactions .
- Advanced techniques : High-resolution MS (HRMS) or X-ray crystallography to confirm molecular structure .
- Case example : In , a 0.2% deviation in nitrogen content was attributed to residual solvents, resolved via repeated recrystallization .
Q. How to investigate the mechanism of action against antibiotic-resistant bacteria?
- Methodological Answer :
- Enzyme inhibition assays : Monitor FabI (enoyl-ACP reductase) activity using NADH oxidation rates .
- Resistance profiling : Compare MIC values against methicillin-resistant Staphylococcus aureus (MRSA) vs. wild-type strains .
- Synergy studies : Combine with β-lactams to assess potentiation effects .
Key Considerations for Experimental Design
- Contradiction Analysis : When NMR signals overlap (e.g., aromatic protons), use 2D NMR (COSY, HSQC) for resolution .
- Yield Optimization : Pre-activate intermediates (e.g., Boc protection) to reduce side reactions .
- Biological Testing : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate via dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
